N-Propylsuccinimide

Catalog No.
S14635136
CAS No.
3470-97-1
M.F
C7H11NO2
M. Wt
141.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Propylsuccinimide

CAS Number

3470-97-1

Product Name

N-Propylsuccinimide

IUPAC Name

1-propylpyrrolidine-2,5-dione

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

InChI

InChI=1S/C7H11NO2/c1-2-5-8-6(9)3-4-7(8)10/h2-5H2,1H3

InChI Key

BTNMOVUCMBMKNZ-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)CCC1=O

N-Propylsuccinimide is a chemical compound with the molecular formula C7H11NO2\text{C}_7\text{H}_{11}\text{N}\text{O}_2 and a molecular weight of approximately 141.17 g/mol. It is classified as a succinimide derivative, characterized by the presence of a propyl group attached to the nitrogen atom of the succinimide ring. This compound is notable for its potential applications in various chemical and biological fields due to its unique structural properties and reactivity.

Typical of succinimides, including:

  • Nucleophilic Substitution: The nitrogen atom in the imide can undergo nucleophilic attack, leading to the formation of amides or other derivatives.
  • Hydrolysis: In the presence of water, N-propylsuccinimide can hydrolyze to yield succinic acid and propylamine.
  • Cyclization Reactions: It can also serve as a precursor for more complex cyclic compounds through cyclization reactions involving its functional groups.

Several methods have been developed for synthesizing N-propylsuccinimide:

  • Direct Amidation: This involves reacting succinic anhydride with propylamine under controlled conditions. The reaction typically requires heating and can be facilitated by solvents such as toluene.
  • Enzymatic Synthesis: A one-pot biocatalyzed method has been reported where lipases catalyze the conversion of carboxylic acids to substituted amides, potentially yielding N-propylsuccinimide as a side product through heterocyclization reactions .
  • Conventional Organic Synthesis: Traditional synthetic routes may involve multiple steps, including the formation of an intermediate that subsequently cyclizes to form N-propylsuccinimide.

N-Propylsuccinimide has several applications across different fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
  • Chemical Research: Utilized in studies exploring imide chemistry and its derivatives.
  • Material Science: Potential applications in polymer chemistry due to its functional groups that can participate in further reactions.

N-Propylsuccinimide shares similarities with other succinimide derivatives and related compounds. Below are some comparable compounds along with their unique characteristics:

Compound NameMolecular FormulaUnique Features
SuccinimideC4H5NO2Basic structure without alkyl substitution; widely used as a building block in organic synthesis.
N-MethylsuccinimideC6H11NO2Contains a methyl group instead of propyl; used in similar applications but exhibits different solubility properties.
N-EthylsuccinimideC6H11NO2Ethyl group substitution; shows distinct reactivity patterns compared to propyl derivatives.
N-ButylsuccinimideC7H13NO2Longer butyl chain; may exhibit enhanced lipophilicity compared to N-propylsuccinimide.

N-Propylsuccinimide's uniqueness lies in its specific propyl substitution, which may influence its solubility, reactivity, and potential biological interactions differently than other succinimides.

Hydrogen Bond Acceptor Count

2

Exact Mass

141.078978594 g/mol

Monoisotopic Mass

141.078978594 g/mol

Heavy Atom Count

10

UNII

3TH76333BA

Dates

Last modified: 08-10-2024

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